molecular formula C19H20ClNO4 B11696163 Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate

Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate

Cat. No.: B11696163
M. Wt: 361.8 g/mol
InChI Key: TUZASYJTBZOAIU-UHFFFAOYSA-N
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Description

Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate is an organic compound with the molecular formula C19H20ClNO4 It is a derivative of benzoic acid and contains a butyl ester group, a chlorophenoxy group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate typically involves multiple steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 4-chlorophenoxyacetic acid is then reacted with an amine to form the corresponding amide.

    Esterification: The final step involves the esterification of the amide with butyl alcohol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetamido group can form hydrogen bonds with proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-({[2-(3-chlorophenoxy)acetamido]methanethioyl}amino)benzoate
  • Butyl 3-[(2-hydroxyphenyl)acetamido]benzoate

Uniqueness

Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents or functional groups.

Properties

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

butyl 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C19H20ClNO4/c1-2-3-11-24-19(23)14-5-4-6-16(12-14)21-18(22)13-25-17-9-7-15(20)8-10-17/h4-10,12H,2-3,11,13H2,1H3,(H,21,22)

InChI Key

TUZASYJTBZOAIU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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